
N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine is a chemical compound with the molecular formula C6H17NOSi It is characterized by the presence of a silane group bonded to a nitrogen atom, which is further connected to a 2-methoxyethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine can be synthesized through several methods. One common approach involves the reaction of 2-methoxyethylamine with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base acting to neutralize the hydrochloric acid byproduct formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions may involve the conversion of the silane group to a silane hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanols, while substitution reactions can produce a variety of substituted silanes.
Wissenschaftliche Forschungsanwendungen
N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: The compound can be used in the modification of biomolecules to enhance their stability or alter their properties.
Industry: It is utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Wirkmechanismus
The mechanism by which N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine exerts its effects involves the interaction of the silane group with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, allowing the compound to participate in a wide range of chemical reactions. These interactions can influence the physical and chemical properties of the target molecules, leading to desired modifications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide: This compound shares the 2-methoxyethyl group but differs in its ammonium structure and counterion.
N,N-Bis(2-methoxyethyl)aminosulfur trifluoride:
Uniqueness
N-(2-Methoxyethyl)-1,1,1-trimethylsilanamine is unique due to its combination of a silane group with a 2-methoxyethyl substituent. This structure imparts distinct reactivity and stability, making it valuable for specific applications in synthesis and materials science.
Eigenschaften
CAS-Nummer |
213669-58-0 |
|---|---|
Molekularformel |
C6H17NOSi |
Molekulargewicht |
147.29 g/mol |
IUPAC-Name |
2-methoxy-N-trimethylsilylethanamine |
InChI |
InChI=1S/C6H17NOSi/c1-8-6-5-7-9(2,3)4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
UXXIAOKRNJVSEW-UHFFFAOYSA-N |
Kanonische SMILES |
COCCN[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(1S)-1-cyclohexylethyl]-N-(3,3-diphenylpropyl)ethane-1,2-diamine](/img/structure/B14238020.png)
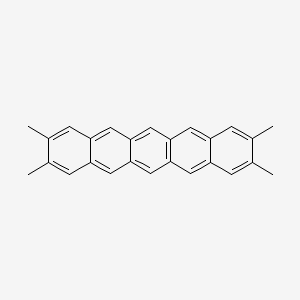
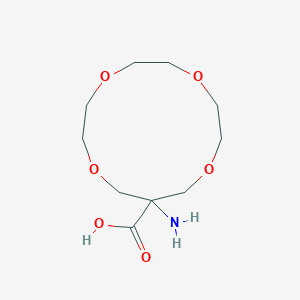
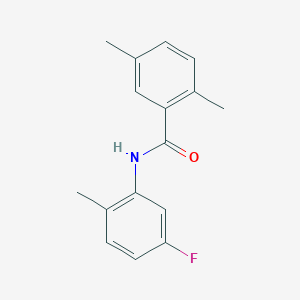
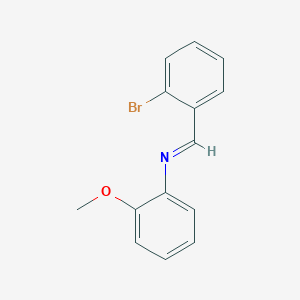
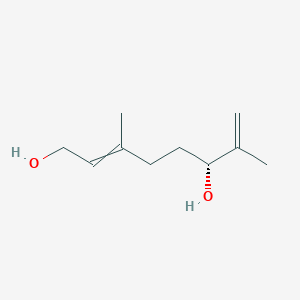
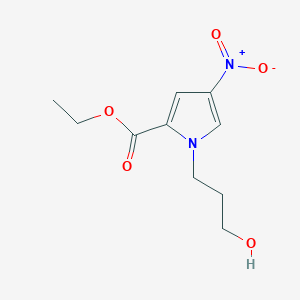
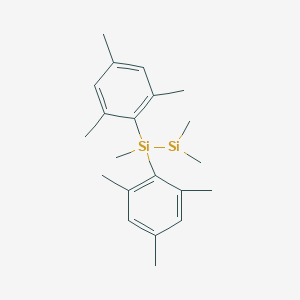
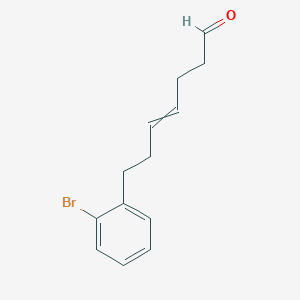
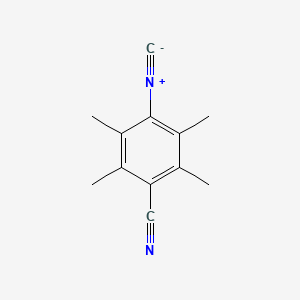
![N,N'-[(1R,2R)-Cyclohexane-1,2-diyl]dioctadecanamide](/img/structure/B14238074.png)
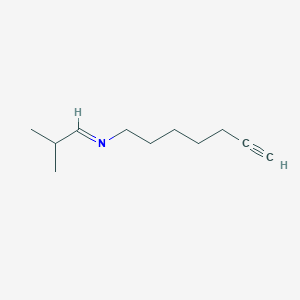

![1-Methyl-2-[3-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B14238103.png)
